

# Spectroscopic and Synthetic Profile of Diethyl 2-bromo-2-methylmalonate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diethyl 2-bromo-2-methylmalonate*

Cat. No.: *B146579*

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This technical guide provides an in-depth overview of the spectroscopic properties of **diethyl 2-bromo-2-methylmalonate** (CAS No. 29263-94-3), a key intermediate in various organic syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing. Included are tabulated spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a logical workflow for structural elucidation.

## Compound Overview

**Diethyl 2-bromo-2-methylmalonate** is a halogenated diester with the molecular formula C<sub>8</sub>H<sub>13</sub>BrO<sub>4</sub> and a molecular weight of 253.09 g/mol. [1][2] It typically presents as a clear, colorless to pale yellow liquid. [3] This compound serves as a valuable building block, particularly as an initiator in atom transfer radical polymerization (ATRP) and in the synthesis of more complex molecular architectures.

## Physical Properties

Property	Value
<b>Molecular Formula</b>	<b>C<sub>8</sub>H<sub>13</sub>BrO<sub>4</sub></b>
Molecular Weight	253.09 g/mol <a href="#">[1]</a>
Appearance	Clear colorless to pale yellow liquid <a href="#">[3]</a>
Density	1.325 g/mL at 25 °C (lit.)

| Refractive Index | n<sub>20</sub>/D 1.449 (lit.) |

## Spectroscopic Data for Structural Elucidation

The structural confirmation of **diethyl 2-bromo-2-methylmalonate** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

### <sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum exhibits three distinct signals corresponding to the ethyl and methyl protons.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.28	Quartet	4H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~2.08	Singlet	3H	Br-C-CH <sub>3</sub>
~1.30	Triplet	6H	-O-CH <sub>2</sub> -CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>. Data is representative and may vary slightly based on experimental conditions.

### <sup>13</sup>C NMR (Carbon NMR) Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
~166	C=O (Ester carbonyl)
~63	-O-CH <sub>2</sub> -CH <sub>3</sub>
~55	-C-Br (Quaternary carbon)
~25	-C-CH <sub>3</sub>
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>. Data is predicted based on typical chemical shifts for similar functional groups and may vary.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to the carbonyl groups of the esters and

the C-H bonds of the alkyl chains.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2985	Medium-Strong	C-H stretch (aliphatic)
~1745	Strong	C=O stretch (ester)
~1250	Strong	C-O stretch (ester)
~1150	Strong	C-O stretch (ester)
~650	Medium	C-Br stretch

Data is representative of typical values for  $\alpha$ -bromo esters.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

m/z (mass-to-charge ratio)	Proposed Fragment
253/255	[M] <sup>+</sup> (Molecular ion peak, bromine isotope pattern)
208/210	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
179	[M - Br] <sup>+</sup>
134	[M - Br - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>

Fragmentation pattern is predicted based on the analysis of similar malonate derivatives and common fragmentation pathways for esters and alkyl halides.

## Experimental Protocols

## Synthesis of Diethyl 2-bromo-2-methylmalonate

A plausible synthetic route involves the bromination of diethyl methylmalonate. This method is adapted from the established procedure for the bromination of diethyl malonate.[\[4\]](#)[\[5\]](#)

### Materials:

- Diethyl methylmalonate
- N-Bromosuccinimide (NBS) or Bromine (Br<sub>2</sub>)
- Carbon tetrachloride (CCl<sub>4</sub>) or another suitable inert solvent
- Radical initiator (e.g., AIBN) if using NBS, or a light source if using Br<sub>2</sub>
- Sodium carbonate solution (5%)
- Anhydrous magnesium sulfate

### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve diethyl methylmalonate (1 mole equivalent) in CCl<sub>4</sub>.
- If using bromine, add it dropwise to the solution at room temperature. The reaction can be initiated by exposure to a light source (e.g., a standard light bulb).[\[4\]](#)
- The reaction mixture is stirred and gently refluxed until the evolution of hydrogen bromide gas ceases (approximately 1-2 hours).[\[4\]](#)
- After cooling to room temperature, the mixture is washed sequentially with water and a 5% sodium carbonate solution to remove any unreacted bromine and HBr.[\[4\]](#)
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified by vacuum distillation to yield pure **diethyl 2-bromo-2-methylmalonate**.

## Spectroscopic Analysis

### NMR Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a Bruker spectrometer (or equivalent) operating at a frequency of 300 MHz or higher for protons.
- Samples are prepared by dissolving a small amount of the compound in deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

### IR Spectroscopy:

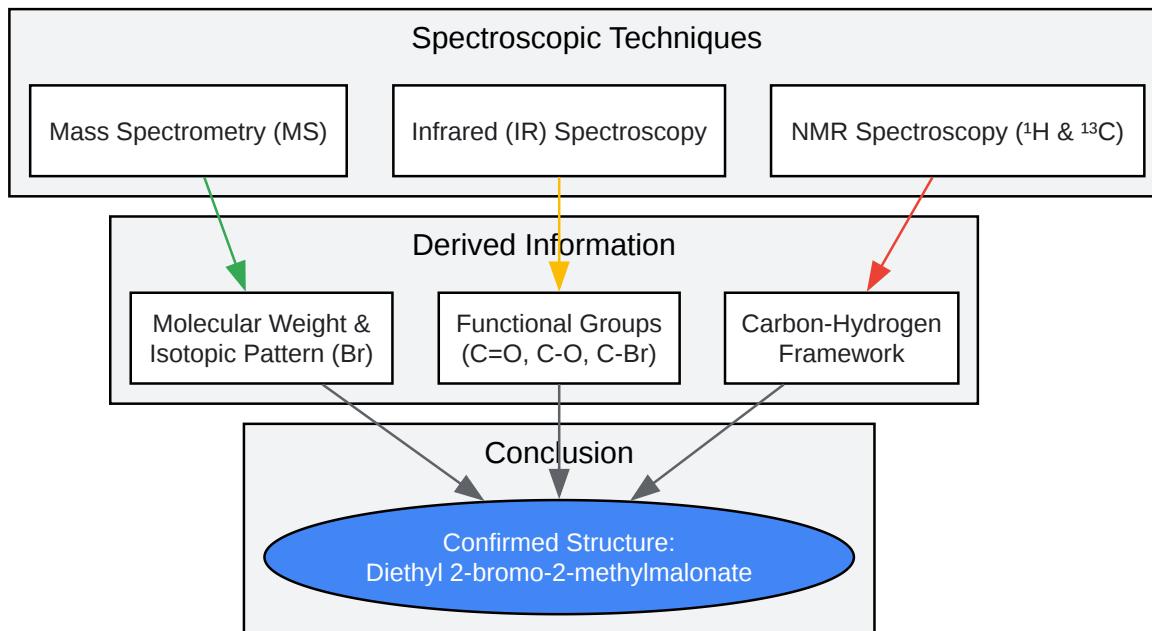
- IR spectra are obtained using an FTIR spectrometer, such as a Bruker Tensor 27, often employing an Attenuated Total Reflectance (ATR) accessory for neat liquid samples.[3]
- A background spectrum is recorded, followed by the spectrum of the sample. Data is typically collected over a range of  $4000\text{-}400\text{ cm}^{-1}$ .

### Mass Spectrometry:

- Mass spectra can be acquired using a mass spectrometer with electron ionization (EI).
- The sample is introduced into the ion source, and the resulting fragments are analyzed by the mass detector.

## Visualization of Spectroscopic Elucidation Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques contribute to the structural determination of **diethyl 2-bromo-2-methylmalonate**.



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Caption: Structural elucidation workflow for **diethyl 2-bromo-2-methylmalonate**.

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